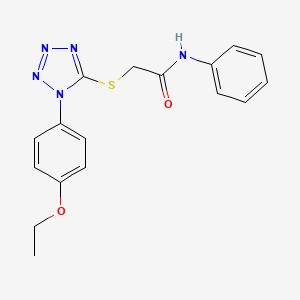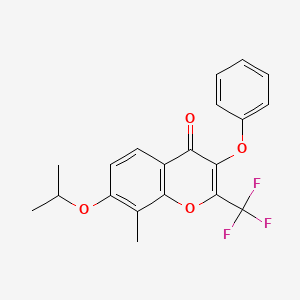
1-butyl-2,5-dimethyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-2,5-dimethyl-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound, with the molecular formula C10H17N, is characterized by the presence of butyl and dimethyl substituents on the pyrrole ring. Pyrroles are known for their biological and chemical significance, making them valuable in various fields of research and industry .
準備方法
The synthesis of 1-butyl-2,5-dimethyl-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-hexanedione reacts with butylamine under acidic conditions to form the desired pyrrole derivative. Another method includes the condensation of 2,5-dimethylfuran with butylamine in the presence of a catalyst . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
化学反応の分析
1-Butyl-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-dicarboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 1-butyl-2,5-dimethylpyrrolidine.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the 3 and 4 positions of the pyrrole ring.
科学的研究の応用
1-Butyl-2,5-dimethyl-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials.
Biology: Pyrrole derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the therapeutic potential of pyrrole-based compounds in treating various diseases.
作用機序
The mechanism of action of 1-butyl-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death .
類似化合物との比較
1-Butyl-2,5-dimethyl-1H-pyrrole can be compared with other pyrrole derivatives such as:
2,5-Dimethyl-1H-pyrrole: Lacks the butyl substituent, leading to different chemical and biological properties.
1-Butyl-1H-pyrrole: Lacks the dimethyl substituents, affecting its reactivity and applications.
1-Butyl-2,5-dimethyl-3,4-dihydro-1H-pyrrole: A reduced form with different chemical behavior.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
20282-40-0 |
|---|---|
分子式 |
C10H17N |
分子量 |
151.25 g/mol |
IUPAC名 |
1-butyl-2,5-dimethylpyrrole |
InChI |
InChI=1S/C10H17N/c1-4-5-8-11-9(2)6-7-10(11)3/h6-7H,4-5,8H2,1-3H3 |
InChIキー |
JGKOPBGMDUJNPF-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=CC=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Chlorophenyl)-3-[(2,2-dimethylpropanoyl)amino]propanoic acid](/img/structure/B11976017.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11976024.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11976028.png)
![2-methoxy-4-[(E)-{[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11976035.png)
![methyl 4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B11976040.png)
![(3Z)-1-(2-chlorobenzyl)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11976049.png)
![7-hydroxy-1,3-dimethyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11976051.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11976053.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976067.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11976084.png)


![methyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11976101.png)
